4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a central butanoic acid backbone, with an acetylphenylamino group at the 4-position and a hexylamino group at the 2-position. The exact spatial arrangement of these groups would depend on the specific synthesis method used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide bonds and the electron-withdrawing acetyl group. The compound could potentially undergo reactions at these sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide bonds and the nonpolar hexyl group would likely give the compound both polar and nonpolar characteristics .Scientific Research Applications
FT-IR, Molecular Structure, and Analysis
Research by (Rahul Raju et al., 2015) investigated the FT-IR spectrum, molecular structure, hyperpolarizability, and analysis of Natural Bond Orbital (NBO) of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The study highlighted the compound's vibrational wavenumbers, molecular stability, charge transfer within the molecule, and its molecular electrostatic potential map.
Synthesis and Characterization
A study by (P. Nayak et al., 2014) focused on the synthesis, characterization, crystal structure, and thermal analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The research provided insights into the compound's synthesis, crystallographic structure, and thermal properties.
Molecular Docking and Spectroscopic Studies
Research by (K. Vanasundari et al., 2018) compared the molecular docking, vibrational, structural, electronic, and optical properties of derivatives of 4-oxobutanoic acid. The study explored the compound's potential in nonlinear optical materials and biological activities, highlighting its significance in pharmacological research.
Vibrational Spectroscopic and Supramolecular Studies
(R. F. Fernandes et al., 2017) examined a chloramphenicol derivative structurally similar to 4-oxobutanoic acid derivatives, focusing on its vibrational spectroscopic and supramolecular properties. This research contributes to understanding the compound's spectral band assignments and hydrogen bonding.
Reactive and Spectroscopic Properties
A comprehensive study by (Y. Sheena Mary et al., 2017) investigated the reactive and spectroscopic properties of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The research explored the molecule's optimized geometry, vibrational wavenumbers, molecular electrostatic potential, and nonlinear optical properties, providing a thorough understanding of the compound's characteristics.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-acetylanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-4-5-6-11-19-16(18(23)24)12-17(22)20-15-9-7-14(8-10-15)13(2)21/h7-10,16,19H,3-6,11-12H2,1-2H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRLKGOKNZZKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=C(C=C1)C(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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